molecular formula C17H17N5O2 B12027871 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 326002-11-3

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide

Cat. No.: B12027871
CAS No.: 326002-11-3
M. Wt: 323.35 g/mol
InChI Key: RRLHBKLQAFUOGX-LDADJPATSA-N
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Description

3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide is a hydrazide derivative featuring a benzotriazole moiety and a 4-hydroxyphenyl ethylidene substituent. Benzotriazole is a heterocyclic compound known for its stability and versatility in medicinal chemistry, often enhancing binding affinity in drug candidates .

Properties

CAS No.

326002-11-3

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H17N5O2/c1-12(13-6-8-14(23)9-7-13)18-20-17(24)10-11-22-16-5-3-2-4-15(16)19-21-22/h2-9,23H,10-11H2,1H3,(H,20,24)/b18-12+

InChI Key

RRLHBKLQAFUOGX-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)O

Origin of Product

United States

Biological Activity

The compound 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide belongs to a class of benzotriazole derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazole derivatives with hydrazides and aldehydes. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to enhance yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antiviral Activity

Research indicates that benzotriazole derivatives exhibit significant antiviral activity. A study focused on related compounds demonstrated strong binding affinity to glycoprotein B of Herpes Simplex Virus type 1 (HSV-1), suggesting that similar derivatives could also show effectiveness against viral infections. The binding affinity of these compounds often surpasses that of standard antiviral agents like acyclovir .

Antimicrobial Activity

Benzotriazole compounds have been noted for their broad-spectrum antimicrobial properties. They exhibit activity against various bacterial strains, including resistant strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

The antiproliferative effects of benzotriazole derivatives have been documented in several studies. These compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and affect cell cycle regulation. For instance, derivatives similar to this compound demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for evaluating the pharmacokinetic profiles of new compounds. Preliminary studies on related benzotriazole derivatives suggest favorable ADMET properties:

  • Absorption : High gastrointestinal absorption with minimal blood-brain barrier penetration.
  • Distribution : Significant protein binding (>90%).
  • Metabolism : Moderate metabolic stability.
  • Excretion : Predominantly renal.
  • Toxicity : Moderate mutagenicity observed in some derivatives .

Case Study 1: Antiviral Efficacy

A series of benzotriazole derivatives were tested for their antiviral efficacy against HSV-1. Among these, one derivative showed an IC50 value significantly lower than acyclovir, indicating superior antiviral activity.

CompoundIC50 (µM)Binding Affinity (kcal/mol)
Compound A5.2-9.5
Acyclovir15.0-7.8

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-712ROS generation
MDA-MB-23115Mitochondrial dysfunction

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of benzotriazole, including 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide, exhibit significant antiviral properties. A study demonstrated that these compounds can effectively bind to the glycoprotein B of Herpes Simplex Virus type 1 (HSV-1), showing a strong binding affinity comparable to acyclovir, a standard antiviral medication. The binding affinity was assessed using molecular docking studies, revealing that certain derivatives had enhanced inhibitory activity against HSV-1 .

Antibacterial and Antiprotozoal Activities

Benzotriazole derivatives have been reported to possess antibacterial and antiprotozoal activities. The compound's structure allows for interactions with microbial enzymes, potentially inhibiting their function. This has led to investigations into its efficacy against various bacterial strains and protozoan infections, showcasing its potential as a therapeutic agent in treating infectious diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have reported its inhibitory effects on lipase and urease enzymes. Such inhibition is crucial for developing treatments for conditions like obesity and urea cycle disorders, where enzyme activity plays a significant role .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. Antioxidants are vital in combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The hydrazide moiety in the compound contributes to its ability to scavenge free radicals, enhancing its potential as a protective agent in oxidative stress-related conditions .

Photostabilizers

The benzotriazole group is well-known for its UV-absorbing properties, making it valuable as a photostabilizer in polymers and coatings. The incorporation of this compound into polymer matrices can enhance the material's resistance to UV degradation, thereby extending its lifespan and maintaining its mechanical properties under sunlight exposure .

Corrosion Inhibitors

This compound has also been investigated for its potential as a corrosion inhibitor in metal surfaces exposed to harsh environments. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates, making it a candidate for applications in industrial settings where metal components are subject to corrosive agents .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeBinding Affinity (kcal/mol)Reference
Antiviral3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)ethylidene]propanehydrazide-7.5
Antibacterial3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-methoxyphenyl)ethylidene]propanehydrazide-6.8
Enzyme InhibitionLipase InhibitorIC50: 45 µM
AntioxidantDPPH Scavenging ActivityIC50: 30 µg/mL

Case Study 1: Antiviral Efficacy Against HSV-1

In a controlled laboratory setting, researchers synthesized several benzotriazole derivatives and evaluated their antiviral efficacy against HSV-1 using both in vitro assays and molecular docking techniques. The study concluded that specific derivatives exhibited superior binding affinities compared to traditional antiviral drugs, suggesting their potential as novel therapeutic agents against viral infections.

Case Study 2: Corrosion Resistance Testing

A series of experiments were conducted to assess the corrosion resistance of metals treated with this compound. Results indicated a significant reduction in corrosion rates when compared to untreated metals, demonstrating the compound's effectiveness as a corrosion inhibitor.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance antibacterial activity, as seen in halogenated derivatives (e.g., 4-chlorophenyl in ) .
  • Hydroxyl vs.
  • Heterocyclic Moieties : Benzotriazole (target compound) vs. thiophene () or furan () influences electronic properties and binding interactions. Benzotriazole’s aromaticity and stability may enhance pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : Hydroxyl groups (target compound) improve aqueous solubility compared to methoxy or alkyl-substituted analogs (e.g., ) .
  • Melting Points : Hydrazides with rigid substituents (e.g., naphthalene in ) exhibit higher melting points (>180°C) due to crystalline packing, whereas flexible chains (e.g., propanehydrazide backbone) reduce melting points .

Preparation Methods

Method 1: Hydrazide-Condensation Route

Procedure :

  • Synthesis of 3-(1H-Benzotriazol-1-yl)propanoyl chloride :

    • React 1H-benzotriazole with 3-chloropropionyl chloride in dichloromethane (DCM) at 0–5°C for 2 hr.

    • Yield: 85–90%.

  • Hydrazide Formation :

    • Add hydrazine hydrate (2 eq) to the propanoyl chloride in tetrahydrofuran (THF).

    • Stir at room temperature for 4 hr.

    • Isolate 3-(1H-benzotriazol-1-yl)propanehydrazide via filtration (Yield: 78%).

  • Schiff Base Condensation :

    • Reflux the hydrazide with 4-hydroxyacetophenone (1.1 eq) in ethanol (EtOH) containing catalytic acetic acid (5 mol%) for 6 hr.

    • Crystallize the product from EtOH/H₂O (Yield: 70–75%).

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Propanoyl chloride1H-Benzotriazole, DCM, 0–5°C88%95%
Hydrazide formationNH₂NH₂·H₂O, THF, RT78%97%
Condensation4-Hydroxyacetophenone, EtOH73%98%

Method 2: One-Pot Tandem Synthesis

Procedure :

  • Combine 1H-benzotriazole , acrylic acid hydrazide , and 4-hydroxyacetophenone in a molar ratio of 1:1:1.1.

  • Use N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dimethylformamide (DMF) at 80°C for 8 hr.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Advantages :

  • Reduced reaction time (8 hr vs. 12 hr in Method 1).

  • Higher overall yield (80–82%).

Optimization and Mechanistic Insights

Solvent Effects

  • Ethanol vs. Methanol : Ethanol provides better solubility for 4-hydroxyacetophenone, reducing side products (e.g., imine oligomers).

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis.

Catalytic Additives

  • Acetic acid : Accelerates Schiff base formation by protonating the carbonyl group (Turnover frequency: 12 hr⁻¹).

  • Molecular sieves (4Å) : Improve yields by absorbing water, shifting equilibrium toward product (Yield increase: 8–10%).

Characterization and Quality Control

  • ¹H NMR (DMSO-d₆): δ 8.32 (s, 1H, triazole), 7.85–7.45 (m, 4H, Ar-H), 6.80 (d, 2H, Ph-OH), 2.90 (t, 2H, CH₂).

  • HPLC : Retention time = 6.8 min (C18 column, MeOH/H₂O 70:30).

  • Melting Point : 218–220°C (decomp.).

Industrial-Scale Considerations

  • Cost Efficiency : Method 1 is preferred for scalability due to lower catalyst costs (acetic acid vs. DCC).

  • Waste Management : Ethanol/water crystallization minimizes organic waste compared to chromatographic methods.

Emerging Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hr with comparable yields (75–78%).

  • Enzymatic Catalysis : Lipase-mediated condensation under mild conditions (40°C, pH 7.0) is under investigation .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between benzotriazole derivatives and hydrazides. A typical method involves:

  • Step 1 : Preparation of the benzotriazole derivative using o-phenylenediamine and nitrous acid .
  • Step 2 : Reaction with a substituted hydrazide (e.g., 4-hydroxyphenyl ethylidene hydrazide) under acidic or basic conditions. Solvents like ethanol and optimized temperatures (60–80°C) improve yields .
  • Key variables : pH control (acidic for faster kinetics) and solvent polarity significantly impact purity. Thin-layer chromatography (TLC) and NMR are critical for monitoring progress .

Q. Which functional groups define its reactivity and potential applications?

  • Benzotriazole moiety : Enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), making it useful in catalysis or material science .
  • Hydrazide group : Participates in condensation, oxidation, and chelation reactions, relevant to drug design and metal-organic frameworks .
  • 4-Hydroxyphenyl substituent : Enhances solubility in polar solvents and potential for hydrogen bonding in biological systems .

Q. What are its primary applications in academic research?

  • Coordination chemistry : Acts as a ligand for metal complexes studied via XRD and UV-Vis spectroscopy .
  • Biological screening : Investigated for antimicrobial and anticancer activity through in vitro assays (e.g., MTT for cytotoxicity) .
  • Material science : Explored as a UV stabilizer due to benzotriazole’s photostability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

  • Statistical design : Use response surface methodology (RSM) to model variables like temperature, solvent ratio, and catalyst loading .
  • Continuous flow reactors : Improve scalability and reduce side reactions compared to batch processes .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from DMSO/water mixtures .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial activity, while -OCH₃ may reduce it .
  • Dose-response profiling : Validate activity thresholds using IC₅₀/EC₅₀ calculations to account for variability in assay protocols .
  • Target specificity : Perform kinase inhibition assays or molecular docking to confirm hypothesized mechanisms (e.g., interaction with DNA topoisomerases) .

Q. What computational methods predict its pharmacokinetic properties for drug development?

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and cytochrome P450 interactions. The 4-hydroxyphenyl group may improve water solubility but reduce metabolic stability .
  • Molecular dynamics (MD) : Simulate binding affinity to targets (e.g., EGFR tyrosine kinase) using AMBER or GROMACS .

Q. How do analytical techniques differentiate polymorphic forms or tautomers?

  • X-ray diffraction (XRD) : Resolves crystal packing differences in hydrazone tautomers (E/Z isomerism) .
  • Solid-state NMR : Detects polymorphs by analyzing ¹³C chemical shifts in carbonyl and triazole regions .
  • DSC/TGA : Identifies thermal stability variations between forms .

Q. What modifications enhance bioavailability without compromising activity?

  • Pro-drug design : Introduce acetyl-protected hydroxyl groups to improve membrane permeability, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and controlled release .

Q. How do structural analogs inform structure-activity relationships (SAR)?

  • Substituent libraries : Compare analogs with methoxy, nitro, or halogen groups on the phenyl ring. For example:
SubstituentBiological Activity Trend
-OHAntioxidant ↑ (1.35× ascorbic acid)
-NO₂Antibacterial ↑ (MIC 8 µg/mL)
-ClCytotoxicity ↑ (IC₅₀ 12 µM)

Q. What advanced techniques characterize its metal complexes?

  • EPR spectroscopy : Detects paramagnetic behavior in Cu(II) or Fe(III) complexes .
  • Magnetic susceptibility : Measures spin states (e.g., high-spin vs. low-spin Fe³⁺) .
  • Single-crystal XRD : Resolves coordination geometry (e.g., octahedral vs. square planar) .

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